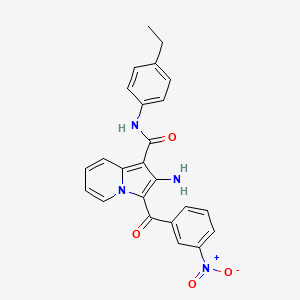
2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of immunology and pain management. The molecular formula of this compound is C24H20N4O4, with a molecular weight of approximately 428.4 g/mol .
Chemical Structure and Properties
The structure of this compound features an indolizine core, which is characterized by a fused nitrogen-containing ring system. The presence of an amino group, an ethylphenyl substituent, and a nitrobenzoyl moiety contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O4 |
| Molecular Weight | 428.4 g/mol |
| Solubility | Limited in water; soluble in organic solvents |
| Melting Point | Not available |
Research indicates that this compound acts as a selective agonist for the cannabinoid receptor type 2 (CB2). This receptor is primarily expressed in immune cells and plays a crucial role in modulating immune responses and pain perception .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Specifically, it has been shown to reduce levels of TNF-alpha and IL-6, which are key mediators in inflammatory processes .
Analgesic Effects
Animal model studies indicate that this compound can significantly reduce nociceptive behaviors, highlighting its analgesic properties. This effect is particularly relevant for conditions characterized by chronic pain .
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the effect of the compound on cytokine production.
- Method : In vitro assays using macrophages treated with lipopolysaccharides (LPS).
- Findings : The compound reduced TNF-alpha and IL-6 production by approximately 50% compared to control groups.
-
Study on Pain Models :
- Objective : To assess analgesic effects in rodent models.
- Method : Administration of varying doses of the compound followed by behavioral pain assessments.
- Findings : Significant reduction in pain response was observed at doses above 10 mg/kg.
Toxicity and Safety
Limited data are available regarding the toxicity profile of this compound. Preliminary studies indicate that it is not genotoxic based on a series of in vitro and in vivo assays conducted . However, further research is necessary to fully understand its long-term effects on human health.
Future Directions
The current state of research suggests that this compound holds promise as a therapeutic agent for inflammatory diseases and pain management. Future studies should focus on:
- Clinical Trials : Conducting human trials to evaluate efficacy and safety.
- Mechanistic Studies : Investigating the specific signaling pathways involved in its action.
- Formulation Development : Exploring various formulations for optimal delivery.
Propriétés
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-2-15-9-11-17(12-10-15)26-24(30)20-19-8-3-4-13-27(19)22(21(20)25)23(29)16-6-5-7-18(14-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXUUYFWUAEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














